molecular formula C7H9NO4S2 B2979830 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide CAS No. 103011-39-8

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Cat. No. B2979830
CAS RN: 103011-39-8
M. Wt: 235.27
InChI Key: ZMUFMHACHQMTOW-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 103011-39-8 . It has a molecular weight of 235.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is 1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a powder that is stored at room temperature . Its molecular weight is 235.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Organic Semiconductors

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide: is utilized in the field of organic semiconductors. Thiophene derivatives are known for their role in the advancement of organic semiconductors due to their stable π-conjugated systems which are essential for charge transport . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , where they contribute to the development of flexible, lightweight, and low-cost electronic devices .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties. They are investigated for their potential as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic agents . The incorporation of the 3-(1,3-Dioxolan-2-yl) moiety can enhance the bioavailability and efficacy of these compounds, making them valuable in drug development and therapeutic applications.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are applied as corrosion inhibitors. The sulfonamide group in 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide can interact with metal surfaces to form protective layers, thereby preventing corrosion. This application is crucial in extending the life of metal structures and components in harsh environments .

Fluorescent Probes

This compound is used in the preparation of fluorescent probes for the detection of biological molecules. For instance, it serves as a reactant for the creation of a ratiometric fluorescent probe that can specifically detect cysteine over other amino acids like homocysteine and glutathione . This specificity is vital for studying cellular processes and diagnosing diseases.

Inhibitors of Calmodulin Kinase II

The compound is involved in the synthesis of inhibitors for calmodulin kinase II, an enzyme that plays a significant role in calcium signaling within cells. Inhibitors like KN-93 are synthesized using this thiophene derivative, which can be crucial for research into neurological disorders and cardiac diseases .

Antitumor Agents

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide: is also applied in the synthesis of antitumor agents. Its structure can be incorporated into molecules designed to interact with cancer cells, potentially leading to new treatments that target specific pathways involved in tumor growth and metastasis .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUFMHACHQMTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Synthesis routes and methods

Procedure details

To 5 ml of liquified ammonia gas dissolved in 50 ml of tetrahydrofuran was added dropwise with stirring and cooling 12.7 g of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. After stirring overnight at ambient temperature, the tetrahydrofuran was removed in vacuo, water was added to the residue and the mixture was extracted twice with 75 ml of methylene chloride. After washing the combined methylene chloride extracts with water, drying over magnesium sulfate, filtering off the drying agent and evaporation of the methylene chloride, an oily solid residue was obtained. This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35). Evaporation of the solvent mixture yielded 2.2 g of the desired product, as a waxy solid. Infrared absorption spectra showed peaks at 3360, 3260, 1340 and 1140 cm-1, consistent for a primary sulfonamide. Mass spectrum analysis: calc. 235, found 234 (Mass-1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

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